N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a heterocyclic compound that features a pyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves the reaction of cyclopentylamine with a suitable pyran derivative. One common method involves the esterification of 6-styrylcomanic acids followed by reaction with a saturated solution of ammonia in ethanol at low temperatures . Another approach involves the cyanoacetylation of amines, where the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates yields cyanoacetamide derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties, such as optical or electronic materials
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyran derivatives such as 4-oxo-6-styryl-4H-pyran-2-carbonitriles and 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid .
Uniqueness
N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The cyclopentyl and methoxy groups, in particular, influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15NO4 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-cyclopentyl-5-methoxy-4-oxopyran-2-carboxamide |
InChI |
InChI=1S/C12H15NO4/c1-16-11-7-17-10(6-9(11)14)12(15)13-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,13,15) |
InChI Key |
SGAAIKZFOLWFPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2CCCC2 |
Origin of Product |
United States |
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